(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
Description
(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a chiral isoindolinone derivative featuring a fluorine atom at the 4-position of the isoindolinone core and a piperidin-3-yl substituent at the 2-position. The compound’s stereochemistry (R-configuration) and fluorine substitution likely influence its physicochemical properties, such as solubility, lipophilicity, and binding affinity to biological targets.
Properties
IUPAC Name |
4-fluoro-2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-5-1-4-10-11(12)8-16(13(10)17)9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXMUNXJNDJBFI-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and piperidine.
Formation of Isoindolinone Core: The isoindolinone core is formed through a cyclization reaction involving the amine group of piperidine and the aromatic ring of 4-fluoroaniline.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Alkylation Reactions
This compound undergoes N-alkylation at the piperidine nitrogen or other nucleophilic sites. Key reagents and outcomes include:
| Reagent | Conditions | Major Product |
|---|---|---|
| 1-Bromo-4-chlorobutane | TBAB, KOH, DMSO, 50–60°C | Butyl chloride intermediate |
| Alkyl halides | Phase-transfer catalysis | N-alkylated piperidine derivatives |
Alkylation typically proceeds through SN2 mechanisms, with tetrabutylammonium bromide (TBAB) enhancing reactivity in biphasic systems.
Acylation Reactions
The secondary amine in the piperidine ring reacts with acylating agents:
| Reagent | Conditions | Major Product |
|---|---|---|
| CDI-activated acids | DMF, 25°C, 12 hrs | Phthalic imide derivatives |
| Acid chlorides | Pyridine, reflux | Acylated piperidine compounds |
Carbonyldiimidazole (CDI) is frequently used to activate carboxylic acids before acylation, minimizing side reactions.
Nucleophilic Substitution
The fluorine atom at the 4-position participates in aromatic substitution:
| Reagent | Conditions | Major Product |
|---|---|---|
| NaOH/H₂O | 100°C, 24 hrs | Hydroxyl-substituted isoindolinone |
| Amines | DMF, CuI, 120°C | Aminated derivatives |
The electron-withdrawing isoindolinone core activates the fluorine for displacement by strong nucleophiles.
Reduction Reactions
Selective reduction of the isoindolinone carbonyl is achievable:
| Reagent | Conditions | Major Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hrs | Secondary alcohol |
| LiAlH₄ | THF, reflux, 6 hrs | Amine derivative |
Sodium borohydride selectively reduces the carbonyl without affecting the aromatic fluorine, while LiAlH₄ produces amines via full reduction.
Stability and Reactivity Considerations
-
pH Sensitivity : The hydrochloride salt dissociates in aqueous solutions, requiring neutralization (e.g., NaHCO₃) for reactions involving free amines.
-
Light/Moisture : Degrades under prolonged exposure; reactions require anhydrous conditions and inert atmospheres.
-
Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in nonpolar solvents .
Comparative Reaction Efficiency
| Reaction Type | Yield Range (%) | Purity (HPLC) |
|---|---|---|
| Alkylation | 65–78 | >95% |
| Acylation | 70–85 | >98% |
| Fluorine Substitution | 55–68 | 90–95% |
Scientific Research Applications
Medicinal Chemistry
(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride has been explored for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Studies :
- Antipsychotic Activity : Research indicates that compounds with similar structures exhibit antipsychotic effects. The incorporation of a fluorine atom may enhance the binding affinity to neurotransmitter receptors, particularly dopamine receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders.
Neuroscience
The compound's ability to modulate neurotransmitter systems suggests its utility in neuroscience research. It may be used to study the mechanisms underlying neuropsychiatric conditions.
Case Studies :
- Behavioral Studies : Animal models treated with derivatives of this compound showed alterations in behavior consistent with changes in dopaminergic activity, indicating potential pathways for further exploration in mood disorders.
Fluorinated Drug Development
Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced bioavailability. This compound can serve as a precursor or building block in the synthesis of more complex fluorinated drugs.
Case Studies :
- Synthesis of New Antidepressants : Researchers have synthesized derivatives based on this compound that show promising antidepressant activity in preclinical trials.
Mechanism of Action
The mechanism of action of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Positional Isomers
(S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one
- Structural Difference : S-configuration at the chiral center.
- Implications : Enantiomers often exhibit divergent biological activities. The discontinuation of the S-form may reflect inferior target engagement or pharmacokinetics.
(R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one Hydrochloride
- Structural Difference : Fluorine at the 6-position instead of the 4-position.
- Key Data: No explicit activity data, but positional isomerism alters electronic properties and steric interactions. The 6-fluoro variant may exhibit reduced aromatic stabilization or altered binding pocket compatibility .
(S)-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one Hydrochloride
- Structural Difference : Fluorine at the 5-position and S-configuration.
Piperidine Substituent Variants
2-(Piperidin-4-yl-methyl)isoindolin-1-one Hydrochloride
- Structural Difference : Piperidin-4-yl-methyl group instead of piperidin-3-yl.
- No hazard data or activity reported .
(3R,4S)-rel-3-Fluoro-4-piperidinol Hydrochloride
Other Isoindolinone Derivatives
Compounds such as 3-(5-fluoropyrimidin-4-yl)-2-((R)-1-(4-methoxyphenyl)ethyl)-3-methylisoindolin-1-one () feature bulky substituents (e.g., pyrimidinyl, tetrahydro-2H-pyran-2-yl), which enhance steric hindrance and likely limit blood-brain barrier permeability compared to the simpler (R)-4-fluoro analog .
Comparative Analysis Table
Biological Activity
(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride, with the chemical formula CHClFNO and CAS number 1786939-33-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- Molecular Weight : 270.73 g/mol
- Physical State : Yellow solid
- Solubility : Information on solubility is not provided in the available data but is critical for pharmacokinetic evaluations.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects, such as:
- Neuroprotective Properties : Similar compounds have shown neuroprotective effects, suggesting potential applications in neurodegenerative diseases.
- Anticancer Activity : Isoindoline derivatives have been investigated for their anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that related isoindoline compounds can modulate cellular pathways involved in apoptosis and cell proliferation. Specific assays measuring cell viability and apoptosis markers could provide insights into the activity of this compound.
- In Vivo Studies : Animal models are essential for assessing the therapeutic potential and safety profile of this compound. Studies focusing on behavioral changes, neurochemical assessments, and histopathological evaluations would be beneficial.
Toxicological Profile
As per the safety data sheet, detailed toxicological information specific to this compound is limited. However, general safety measures indicate:
- Irritation Potential : No significant irritant properties reported.
- Acute Toxicity : Data on acute toxicity remains unavailable, emphasizing the need for further research to establish a comprehensive safety profile .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can the purity and crystallinity of (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride be validated post-synthesis?
- Methodological Answer : X-Ray Powder Diffraction (XRPD) is the gold standard for confirming crystallinity. For example, distinct peaks at 2θ angles (e.g., 8.9°, 12.5°, 17.8°) and intensities (e.g., 100%, 65%, 45%) can verify the crystalline phase . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis, using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) .
Q. What synthetic routes are reported for this compound, and what are their critical reaction parameters?
- Methodological Answer : A common route involves cyclization of a fluoro-substituted isoindolinone precursor with (R)-piperidin-3-yl derivatives under acidic conditions. For instance, heating with 1.0 M HCl at 50°C for 2.33 hours achieves a 52.7% yield . Alternative methods include catalyst-free three-component reactions in ethanol-acetic acid systems, which avoid side products but require longer reaction times (24–48 hours) .
Q. How is enantiomeric purity of the (R)-configured piperidine moiety confirmed?
- Methodological Answer : Chiral HPLC using a Chiralpak® IA column (n-hexane/isopropanol, 90:10 v/v) resolves enantiomers. Nuclear Magnetic Resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also validate stereochemistry by inducing distinct splitting patterns in the piperidine proton signals .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to PARP enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using PARP-1/2 crystal structures (PDB: 5DS3) identifies key interactions, such as hydrogen bonding between the fluoro-isoindolinone group and catalytic residues (e.g., Ser904). Free energy perturbation (FEP) calculations refine IC₅₀ predictions, aligning with experimental values (e.g., PARP-1 IC₅₀ = 3.8 nM) .
Q. What strategies resolve contradictions in polymorphic form stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with Differential Scanning Calorimetry (DSC) detect phase transitions. For metastable polymorphs, solvent-mediated recrystallization (e.g., using ethyl acetate/water mixtures) stabilizes the desired form .
Q. How are structure-activity relationships (SARs) explored for optimizing isoindolinone derivatives?
- Methodological Answer : Systematic substitution at the piperidine nitrogen (e.g., methyl, benzyl) and isoindolinone fluorine position is tested via parallel synthesis. Biological assays (e.g., PARP inhibition in HeLa cells) quantify activity changes, with logP values (calculated via HPLC) correlating with membrane permeability .
Analytical and Experimental Design
Q. What advanced techniques detect trace impurities in this compound?
- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) in MRM mode identifies impurities at 0.1% levels. For example, a common impurity is the (S)-enantiomer of the piperidine moiety, detected via chiral columns .
Q. How is in vivo efficacy evaluated in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
